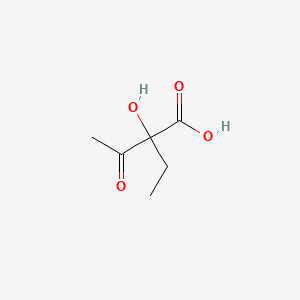

2-ethyl-2-hydroxy-3-oxobutanoic acid

描述

Nomenclature and Stereochemical Considerations

The systematic name for this compound is 2-ethyl-2-hydroxy-3-oxobutanoic acid. This name is derived following IUPAC nomenclature rules, which prioritize the carboxylic acid as the principal functional group.

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| Other Name | Butanoic acid, 2-ethyl-2-hydroxy-3-oxo- chemsrc.com |

The carbon atom at the second position (C2) is a chiral center, as it is bonded to four different groups: a carboxyl group (-COOH), an ethyl group (-CH2CH3), a hydroxyl group (-OH), and an acetyl group (-C(O)CH3). Consequently, the molecule can exist as two distinct stereoisomers, or enantiomers:

(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid

(2R)-2-ethyl-2-hydroxy-3-oxobutanoic acid

The specific spatial arrangement of the groups around this chiral center determines the molecule's three-dimensional structure and its interaction with other chiral molecules, such as enzymes. uni.lunih.gov

Contextualization within Organic Chemistry and Biochemistry

From an organic chemistry perspective, this compound is a polyfunctional compound. The presence of a carboxylic acid, a tertiary alcohol, and a ketone within the same molecule dictates its chemical reactivity. The hydroxyl group can undergo oxidation, while the carbonyl group of the ketone can be reduced. smolecule.com

In a biochemical context, this molecule is recognized for its role as an intermediate in metabolic pathways. smolecule.com Specifically, it is involved in the biosynthesis of branched-chain amino acids. For instance, the related compound α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) is a precursor in the synthesis of valine and leucine (B10760876). The enzymatic reactions in these pathways are stereospecific, highlighting the importance of the molecule's chirality. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-2-hydroxy-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQLHQFKACOHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3142-65-2 | |

| Record name | 2-Ethyl-2-hydroxy-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3142-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aceto-alpha-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biochemical Significance and Metabolic Roles

Centrality in Branched-Chain Amino Acid Biosynthesis

2-ethyl-2-hydroxy-3-oxobutanoic acid is an essential, albeit transient, molecule in the multi-step enzymatic pathway leading to the synthesis of isoleucine, one of the essential amino acids that must be obtained through the diet in humans but is synthesized by plants and microorganisms.

Isoleucine Biosynthesis Pathway Intermediate

The biosynthesis of isoleucine begins with the amino acid threonine. In a series of enzymatic reactions, threonine is converted to 2-oxobutanoate (B1229078) (also known as α-ketobutyrate). It is at this stage that this compound is formed. Specifically, the enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS), catalyzes the condensation of 2-oxobutanoate with a two-carbon unit derived from pyruvate (B1213749). umaryland.edu This reaction, which requires the cofactor thiamine (B1217682) pyrophosphate (ThPP), results in the formation of (S)-2-aceto-2-hydroxybutanoate, the biologically active stereoisomer of this compound. rsc.org

This compound serves as a substrate for the next enzyme in the pathway, ketol-acid reductoisomerase (KARI). Research has demonstrated that only the (2S)-isomer of α-acetohydroxybutyrate acts as a substrate for the reductoisomerase from Salmonella typhimurium, highlighting the stereospecificity of this metabolic pathway. rsc.org The KARI enzyme then catalyzes a multi-step reaction involving a reduction and an alkyl migration to produce α,β-dihydroxy-β-methylvalerate. This product is then further processed through several more enzymatic steps to ultimately yield the final product, isoleucine.

Enzymatic Conversion in Isoleucine Biosynthesis

| Substrate(s) | Enzyme | Product | Cofactor |

|---|---|---|---|

| 2-Oxobutanoate + Pyruvate (via Hydroxyethyl-ThPP) | Acetolactate Synthase (ALS/AHAS) | (S)-2-ethyl-2-hydroxy-3-oxobutanoic acid | Thiamine Pyrophosphate (ThPP) |

| (S)-2-ethyl-2-hydroxy-3-oxobutanoic acid | Ketol-acid Reductoisomerase (KARI) | α,β-Dihydroxy-β-methylvalerate | NADPH |

Role in Carbon-Chain Elongation Mechanisms

The formation of this compound is a quintessential example of a carbon-chain elongation mechanism in amino acid biosynthesis. The precursor molecule, 2-oxobutanoate, is a four-carbon α-keto acid. The enzyme acetolactate synthase facilitates the addition of a two-carbon fragment, which is derived from the decarboxylation of pyruvate and transiently bound to thiamine pyrophosphate as hydroxyethyl-ThPP.

This condensation reaction effectively elongates the carbon backbone from a four-carbon chain to a six-carbon branched chain, which is characteristic of the isoleucine structure. This step is critical as it establishes the necessary carbon skeleton for the subsequent enzymatic modifications that lead to the final amino acid. The reaction mechanism involves the nucleophilic attack of the carbanion of hydroxyethyl-ThPP on the carbonyl carbon of 2-oxobutanoate, followed by the release of the elongated product, this compound, and the regeneration of the ThPP cofactor.

Precursor Relationships within Amino Acid Metabolism

The metabolic positioning of this compound is clearly defined by its immediate precursor and its subsequent product within the isoleucine biosynthetic pathway.

Precursors:

2-Oxobutanoate (α-Ketobutyrate): This four-carbon α-keto acid is the primary acceptor molecule for the carbon-chain elongation step. It is derived from the deamination of threonine by the enzyme threonine deaminase.

Pyruvate (via Hydroxyethyl-ThPP): Pyruvate serves as the donor of the two-carbon unit. It is first decarboxylated by acetolactate synthase, and the resulting hydroxyethyl group is covalently attached to the thiamine pyrophosphate cofactor before being transferred to 2-oxobutanoate. umaryland.edu

Subsequent Product:

α,β-Dihydroxy-β-methylvalerate: This is the product of the reaction catalyzed by ketol-acid reductoisomerase, with this compound as the substrate. This dihydroxy acid then undergoes dehydration and transamination to form isoleucine.

This precise positioning underscores the singular and essential role of this compound as a critical link in the anabolic sequence of isoleucine synthesis.

Precursor and Product Relationships

| Metabolite | Relationship to this compound | Enzyme |

|---|---|---|

| 2-Oxobutanoate | Precursor | Acetolactate Synthase |

| Pyruvate | Precursor (of the two-carbon unit) | Acetolactate Synthase |

| α,β-Dihydroxy-β-methylvalerate | Product | Ketol-acid Reductoisomerase |

Intermediary Metabolism beyond Amino Acids

Based on currently available scientific literature, the metabolic role of this compound appears to be exclusively confined to the biosynthesis of branched-chain amino acids, specifically isoleucine. Extensive searches of metabolic databases and scientific publications have not revealed any significant or well-documented roles for this compound in other major intermediary metabolic pathways such as glycolysis, the citric acid cycle, pentose phosphate pathway, or fatty acid metabolism. Its existence as a transient intermediate that is quickly converted to the next compound in the isoleucine pathway likely precludes its accumulation and diversion into other metabolic routes.

Enzymology and Mechanistic Studies of 2 Ethyl 2 Hydroxy 3 Oxobutanoic Acid Transformations

Acetolactate Synthase (ALS/AHAS) Interactions

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the initial enzyme in the biosynthetic pathway leading to the formation of 2-ethyl-2-hydroxy-3-oxobutanoic acid. This enzyme is found in plants, fungi, archaea, and bacteria, but is absent in animals, making it a target for herbicides and antimicrobial agents. ebi.ac.uknih.gov

Enzymatic Formation from Pyruvate (B1213749) and 2-Oxobutanoate (B1229078)

The enzymatic synthesis of (S)-2-aceto-2-hydroxybutanoate, the biologically active stereoisomer of this compound, is a key step in the biosynthesis of isoleucine. nih.govymdb.caumaryland.eduhmdb.ca This reaction is catalyzed by acetolactate synthase (EC 2.2.1.6), which facilitates the condensation of one molecule of pyruvate and one molecule of 2-oxobutanoate (also known as α-ketobutyrate). nih.govnih.govnih.gov The enzyme ensures a stereospecific condensation, yielding the (S)-enantiomer. wikipedia.org In addition to this reaction, ALS can also catalyze the condensation of two pyruvate molecules to produce (S)-2-acetolactate, a precursor for valine and leucine (B10760876) biosynthesis. nih.govwikipedia.org In some bacteria, such as E. coli, multiple isozymes of ALS exist with different substrate preferences for pyruvate and 2-oxobutanoate. ebi.ac.uk

Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Catalysis

The catalytic activity of acetolactate synthase is dependent on the cofactor thiamine diphosphate (ThDP), the biologically active form of vitamin B1. wikipedia.orgnih.govucl.ac.uk The catalytic cycle begins with the binding of pyruvate to the active site of the enzyme. ebi.ac.uk This is followed by the ionization of ThDP to form a carbanion, which then nucleophilically attacks the carbonyl carbon of pyruvate. ebi.ac.uknih.gov This leads to the formation of a tetrahedral intermediate. ebi.ac.uk Subsequent decarboxylation of the pyruvate moiety results in the formation of a resonance-stabilized hydroxyethyl-ThDP enamine intermediate. yeastgenome.org This intermediate then attacks the carbonyl carbon of the second substrate, 2-oxobutanoate, leading to the formation of (S)-2-aceto-2-hydroxybutanoate and the regeneration of the ThDP cofactor. yeastgenome.org The reaction also requires the presence of a divalent metal ion, typically Mg2+, and FAD as cofactors. ebi.ac.uknih.gov

Reductoisomerase Substrate Specificity

Following its synthesis, (S)-2-aceto-2-hydroxybutanoate serves as a substrate for the enzyme ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid reductoisomerase (EC 1.1.1.86). wikipedia.org This enzyme catalyzes the subsequent step in the branched-chain amino acid biosynthetic pathway. nih.govwikipedia.org

Stereoselective Conversion Mechanisms

Ketol-acid reductoisomerase is a bifunctional enzyme that catalyzes two distinct reactions at a single active site: an isomerization reaction involving an alkyl migration, followed by an NADPH-dependent reduction of the resulting 2-ketoacid intermediate, which is not released from the enzyme. nih.gov The enzyme exhibits high stereoselectivity. In the isoleucine pathway, KARI converts (S)-2-aceto-2-hydroxybutanoate to (2R,3R)-2,3-dihydroxy-3-methylpentanoate. This conversion involves a stereospecific rearrangement and subsequent reduction. The reductase activity of the enzyme is capable of acting on a variety of 2-ketoacids. nih.gov

Characterization of Enzymatic Reaction Conditions

| Enzyme | EC Number | Substrates | Product | Cofactors |

| Acetolactate Synthase (ALS) | 2.2.1.6 | Pyruvate, 2-Oxobutanoate | (S)-2-Aceto-2-hydroxybutanoate | ThDP, Mg2+, FAD |

| Ketol-Acid Reductoisomerase | 1.1.1.86 | (S)-2-Aceto-2-hydroxybutanoate, NADPH | (2R,3R)-2,3-Dihydroxy-3-methylpentanoate, NADP+ | Mg2+ or Mn2+ |

Broader Biocatalytic Pathways Involving Similar β-Keto Acids

The enzymatic transformations involving this compound are part of a broader family of biocatalytic pathways that utilize β-keto acids as key intermediates. youtube.com A prominent example is the biosynthesis of valine and leucine, which shares the initial enzymes with the isoleucine pathway. wikipedia.org In valine biosynthesis, acetolactate synthase catalyzes the condensation of two pyruvate molecules to form (S)-2-acetolactate ((2S)-2-hydroxy-2-methyl-3-oxobutanoic acid), a close structural analog of this compound. wikipedia.org This is then converted by ketol-acid reductoisomerase to (2R)-2,3-dihydroxy-isovalerate. wikipedia.org

Stereoselective Reductions

The stereoselective reduction of the keto group in α-alkyl-α-hydroxy-β-keto esters, such as derivatives of this compound, is a powerful method for producing optically active dihydroxy compounds. These reactions are frequently accomplished using whole-cell biocatalysts or isolated enzymes like ketoreductases and alcohol dehydrogenases. researchgate.netgeorgiasouthern.edu

Microorganisms have been identified that are capable of catalyzing the stereoselective reduction of substituted oxobutanes. For instance, various strains of Rhodococcus erythropolis and Brevibacterium sp. can reduce 1-halo-2-oxo-3-amino(protected)-4-substituted butanes to their corresponding (3S, 2R)-1-halo-2-hydroxy-3-amino(protected)-4-substituted butanes. google.com While not the exact substrate, this demonstrates the capability of these microorganisms to perform stereoselective reductions on similar butane (B89635) backbones.

Ketoreductases (KREDs) are particularly effective for these transformations, often requiring a cofactor such as NADPH, which can be regenerated in situ using a secondary enzyme system like glucose-6-phosphate dehydrogenase or glucose dehydrogenase. nih.govnih.gov The choice of enzyme is critical as it dictates the stereochemical outcome of the reduction. For example, aldo-keto reductases (AKRs) can exhibit different regioselectivity and stereoselectivity; some preferentially reduce the proximal keto group to yield an S-enantiomer, while others act on the distal keto group to produce the R-enantiomer. nih.gov

The reduction of related β-keto esters has been extensively studied. Baker's yeast (Saccharomyces cerevisiae) is a classic biocatalyst for reducing ethyl acetoacetate (B1235776) to (S)-ethyl 3-hydroxybutanoate. orgsyn.orgethz.ch The enantiomeric excess (ee) of the product can be enhanced by modifying reaction conditions, such as "starving" the yeast or operating under aerobic conditions. orgsyn.orgethz.ch For more complex substrates, engineered whole-cell catalysts are employed to improve catalytic performance and stability. georgiasouthern.edu For example, an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor has been successfully used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, yielding the (R)-enantiomer with high enantiomeric excess. nih.gov

| Biocatalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl acetoacetate | (S)-ethyl 3-hydroxybutanoate | Yields of 59-76% with 85% ee; ee can be increased to >95% under aerobic conditions with "starved" yeast. | orgsyn.orgethz.ch |

| Aldehyde Reductase (Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95.4% molar yield with 86% ee in an n-butyl acetate-water diphasic system. | nih.gov |

| Rhodococcus erythropolis | (3S)-1-halo-2-oxo-3-amino(protected)-4-substituted butane | (3S, 2R)-1-halo-2-hydroxy-3-amino(protected)-4-substituted butane | Demonstrates stereoselective reduction capabilities on substituted oxo-butanes. | google.com |

| Aldo-Keto Reductases (AKRs) | Vicinal diketones | α-hydroxy ketones and diols | Enzyme choice determines regio- and stereoselectivity (S or R enantiomer). | nih.gov |

Aldol-Type Biotransformations

Aldol-type biotransformations are crucial for forming carbon-carbon bonds in a stereocontrolled manner. The compound (S)-2-aceto-2-hydroxybutanoic acid, also known as (S)-2-ethyl-2-hydroxy-3-oxobutanoic acid, is an intermediate in the isoleucine biosynthesis pathway in yeast, highlighting its role in natural metabolic aldol-type reactions. ymdb.ca

Enzymes such as 2-oxoacid aldolases are particularly versatile for synthesizing chiral multifunctional compounds through aldol (B89426) additions. ub.edu These enzymes can catalyze the condensation of a nucleophilic donor (like pyruvate or a 2-oxoacid) with an electrophilic aldehyde acceptor. While direct studies on this compound as a substrate for aldolases are not extensively detailed in the provided context, related transformations provide insight. For instance, metal-dependent 2-oxoacid aldolases have been used to synthesize various 3-hydroxy acid derivatives and other complex structures. ub.edu The enantiomeric outcome of these reactions often depends on the nature of the electrophile used. ub.edu

Enzymatic Hydrolysis and Related Transformations of Derivatives

The enzymatic hydrolysis of ester derivatives of this compound is a key strategy for the kinetic resolution of racemates, yielding enantiomerically pure acids or alcohols. units.it Lipases are the most commonly employed enzymes for these transformations due to their broad substrate specificity, stability in organic solvents, and high selectivity. units.itresearchgate.net

Lipase-catalyzed hydrolysis or transesterification reactions can be highly chemoselective and enantioselective. nih.gov Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is one of the most widely used and effective biocatalysts for these purposes. researchgate.netnih.govmdpi.com For example, CALB has been used to catalyze the hydrolysis of racemic esters, allowing for the separation of enantiomers. researchgate.net The enantioselectivity of the hydrolysis can be influenced by the structure of the ester's alcohol and acyl groups, as well as reaction conditions like temperature and solvent. researchgate.netresearchgate.net

In a typical kinetic resolution via hydrolysis, the lipase will selectively hydrolyze one enantiomer of a racemic ester to the corresponding acid, leaving the unreacted ester enriched in the other enantiomer. units.it For instance, the hydrolysis of esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid using CALB resulted in enantiomeric excesses ranging from 80% to 99%. researchgate.net Similarly, the enzymatic alcoholysis of ethyl 3-hydroxybutyrate (B1226725) acetate (B1210297) using CALB has been employed to produce optically pure (R)-ethyl 3-hydroxybutyrate. researchgate.net

The choice of lipase is crucial, as different lipases can exhibit opposite enantiopreferences. The combination of chemical synthesis to create ester derivatives followed by enzymatic resolution is a powerful and common chemoenzymatic strategy. nih.gov

| Enzyme | Substrate Type | Transformation | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB / Novozym 435) | Racemic esters | Enantioselective hydrolysis | Widely used for resolving racemic alcohols and acids with high enantioselectivity (E > 100 in many cases). | units.itnih.gov |

| Candida antarctica Lipase (on acrylic resin) | Esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid | Enantioselective hydrolysis | Achieved enantiomeric excesses of 80-99% for the resulting acid. | researchgate.net |

| Pseudomonas cepacia Lipase | Racemic esters | Kinetic resolution by acylation/hydrolysis | Enantioselectivity is affected by the size of the acyl group. | researchgate.net |

| CALB | (R,S)-ethyl 3-acetoxybutyrate | Enantioselective alcoholysis | Used to produce optically pure (R)-ethyl 3-hydroxybutyrate from the enriched (R)-acetate. | researchgate.net |

Synthetic Methodologies for 2 Ethyl 2 Hydroxy 3 Oxobutanoic Acid and Its Analogs

Chemical Synthesis Approaches

The chemical synthesis of 2-ethyl-2-hydroxy-3-oxobutanoic acid typically proceeds through the formation of a β-keto ester intermediate, which is subsequently modified and hydrolyzed. The core of this approach lies in the reactivity of the α-carbon of β-dicarbonyl compounds.

While the direct synthesis of this compound is the primary goal, its ester derivatives are crucial intermediates. The esterification of the final carboxylic acid is less common as a synthetic step. Instead, the synthesis usually starts with a commercially available β-keto ester, such as ethyl acetoacetate (B1235776). However, if the carboxylic acid were to be esterified, standard methods like Fischer esterification could be employed. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Given the presence of a hydroxyl group and a β-keto group, protection of these functionalities might be necessary to avoid side reactions.

Transesterification is a more relevant process for modifying β-keto esters. This method is useful for changing the ester group to suit the needs of a subsequent reaction or to alter the properties of the final product. The transesterification of β-keto esters can be catalyzed by acids, bases, or enzymes. Reactions often proceed via an enol intermediate, and selectivity for the β-keto ester over other ester types is possible.

A key step in the synthesis of this compound analogs is the alkylation of a β-keto ester enolate. The acetoacetic ester synthesis is a classic example of this methodology. The process begins with the deprotonation of a β-keto ester, like ethyl acetoacetate, at the α-carbon, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. pharmaxchange.info A suitable base, such as sodium ethoxide, is used to generate a resonance-stabilized enolate ion. libretexts.orglibretexts.org

This nucleophilic enolate then reacts with an alkyl halide, in this case, an ethyl halide (e.g., ethyl bromide or ethyl iodide), in an SN2 reaction to form an α-ethylated β-keto ester. libretexts.orgjove.com The reaction introduces the ethyl group at the 2-position of the butanoate chain. The choice of the alkyl halide is critical; primary and methyl halides are preferred as secondary and tertiary halides can lead to competing elimination reactions. libretexts.org

The general mechanism for the alkylation of ethyl acetoacetate is as follows:

Enolate Formation: The alkoxide base abstracts the acidic α-proton to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. jove.com

Table 1: Comparison of Leaving Groups in Ethylation of Ethyl Acetoacetate Anion

| Leaving Group | C-Alkylation Product (%) | O-Alkylation Product (%) |

| Cl | 32 | 60 |

| Br | 38 | 39 |

| I | 71 | 13 |

Data sourced from theoretical calculations on the alkylation of the ethyl acetoacetate anion. researchgate.net

The final step in the synthesis of the carboxylic acid is the hydrolysis of the ester derivative. This can be achieved under either acidic or basic conditions. aklectures.com

Acid-Catalyzed Hydrolysis: The ester is heated with a dilute acid, such as hydrochloric or sulfuric acid. This reaction is reversible and is the reverse of Fischer esterification. An excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and the corresponding alcohol. youtube.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): The ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide. masterorganicchemistry.com This reaction is irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide, forming a carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the final carboxylic acid. pharmaxchange.info Saponification is often preferred for its irreversibility and typically higher yields. For sterically hindered esters, which can be resistant to hydrolysis, milder, non-aqueous conditions using NaOH in a mixed solvent system like methanol/dichloromethane have been developed. arkat-usa.orgresearchgate.net

The synthesis of specific stereoisomers of this compound requires stereocontrolled methods. The introduction of the α-hydroxy group and the simultaneous presence of a chiral center at the 2-position necessitate asymmetric synthesis techniques.

One prominent strategy is the use of chiral phase-transfer catalysis for the enantioselective alkylation of β-keto esters. acs.org In this approach, a chiral quaternary ammonium salt, often derived from cinchona alkaloids, is used as the catalyst. acs.org This catalyst forms a chiral ion pair with the enolate, which then directs the approach of the alkylating agent to one face of the enolate, leading to an excess of one enantiomer of the α-alkylated product. This method has been shown to produce α-alkylated β-keto esters in high yields and with excellent enantioselectivities. rsc.org

Another approach involves the asymmetric reduction of a precursor α-keto-β-hydroxy ester. While not directly producing the target molecule, this demonstrates the use of chiral catalysts for creating stereocenters in similar structures. For instance, Ru(II)-catalyzed asymmetric transfer hydrogenation has been used for the dynamic kinetic resolution of racemic β-amino-α-keto esters to produce enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov

Table 2: Examples of Chiral Phase-Transfer Catalyzed Alkylation of Cyclic β-Keto Esters

| Substrate | Alkylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1a | Allyl bromide | 3a | 95 | 85 (S) |

| 1a | Benzyl bromide | 3a | 98 | 92 (S) |

| 4a | Allyl bromide | 3a | 96 | 90 (S) |

Data represents selected examples from the enantioselective alkylation of cyclic β-keto esters using cinchonine-derived catalysts. acs.org

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These routes combine chemical steps with enzymatic transformations to achieve high yields and enantiopurities. For the synthesis of chiral α-hydroxy acids, enzymes such as reductases and lipases are particularly valuable.

A potential chemo-enzymatic route to (S)-2-ethyl-2-hydroxy-3-oxobutanoic acid could involve the enzymatic reduction of an appropriate precursor. For example, a β-keto ester could be α-hydroxylated through a chemical method, followed by the enzymatic reduction of the ketone functionality. Alternatively, an enzyme could be used to directly introduce the hydroxyl group with high stereoselectivity.

Studies on baker's yeast have shown that it contains reductases capable of reducing β-keto esters to the corresponding β-hydroxy esters with high enantiomeric and diastereomeric excesses. researchgate.net Recombinant E. coli expressing these enzymes have also been utilized for the asymmetric synthesis of β-hydroxy esters and α-alkyl-β-hydroxy esters. researchgate.netresearchgate.net This demonstrates the potential for using whole-cell or isolated enzyme systems to control the stereochemistry of the hydroxyl group.

Lipases can also be employed, for instance, in the kinetic resolution of a racemic mixture of a hydroxy ester intermediate. The enzyme would selectively acylate one enantiomer, allowing for the separation of the two.

Optimization of Synthetic Yields and Reaction Conditions

Optimizing the synthetic route to this compound involves careful consideration of several factors to maximize yield and purity while minimizing side reactions.

For the alkylation of β-keto ester enolates , the choice of base and solvent is crucial. The base must be strong enough to completely deprotonate the β-keto ester to avoid self-condensation reactions. Sodium ethoxide in ethanol is a common choice. orgsyn.org The solvent can influence the reactivity of the enolate; polar aprotic solvents can increase the rate of SN2 reactions. The reaction temperature is also a key parameter to control, with lower temperatures often favoring the desired kinetic product.

In the hydrolysis of the ester , conditions must be chosen to ensure complete reaction without causing degradation of the product. For sterically hindered esters, which are difficult to hydrolyze, using a non-aqueous solvent system or higher temperatures may be necessary. arkat-usa.orgchemicalforums.com However, β-keto acids are susceptible to decarboxylation upon heating, so the conditions must be carefully controlled. libretexts.org

The efficiency of stereocontrolled reactions is highly dependent on the catalyst structure, solvent, and temperature. Catalyst loading, the concentration of reactants, and reaction time are all parameters that need to be optimized to achieve the best balance between reaction rate and enantioselectivity. For instance, in phase-transfer catalysis, the choice of the inorganic base and the organic solvent can significantly impact the enantiomeric excess of the product. rsc.org

Table 3: Optimization of Reaction Conditions for α-Alkylation of Acetophenone

| Entry | Base (mol %) | Yield (%) |

| 1 | Cs₂CO₃ (5) | 63 |

| 2 | Cs₂CO₃ (10) | 75 |

| 3 | K₂CO₃ (10) | 72 |

| 4 | K₃PO₄ (10) | 45 |

This table illustrates the effect of the base on the yield of a related α-alkylation reaction, highlighting the importance of optimizing reaction components. researchgate.net

Analytical Research Methodologies for 2 Ethyl 2 Hydroxy 3 Oxobutanoic Acid

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, X-ray Crystallography of Analogs)

Spectroscopic methods are fundamental in defining the molecular structure of 2-ethyl-2-hydroxy-3-oxobutanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the carbon skeleton and the chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A proposed ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group of the acetyl moiety, and a signal for the hydroxyl proton. The ¹³C NMR spectrum would show distinct peaks for the carboxyl carbon, the carbonyl carbon of the keto group, the quaternary carbon bearing the hydroxyl and ethyl groups, and the carbons of the ethyl and methyl groups.

To resolve and quantify the enantiomers of 2-hydroxy acids, a chiral derivatization technique followed by NMR analysis can be employed. This method avoids the need for chromatographic separation and has been successfully applied to other biologically relevant 2-hydroxy acids like lactate (B86563) and 2-hydroxyglutarate. nih.govnih.gov The process involves reacting the 2-hydroxy acid with a chiral derivatizing agent to form diastereomers, which are distinguishable by NMR. nih.gov

X-ray Crystallography of Analogs

Direct X-ray crystallographic data for this compound is not currently available. This is often the case for small, non-crystalline organic acids. However, the crystal structures of analogous compounds can provide valuable insights into the bond lengths, bond angles, and stereochemistry of the molecule. The analysis of crystalline derivatives or salts of similar α-hydroxy acids can help in understanding the three-dimensional arrangement of the functional groups around the chiral center.

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are indispensable for the separation of this compound from complex mixtures and for its quantification.

Due to the presence of a chiral center at the C2 position, this compound exists as two enantiomers, (R)- and (S)-. Chiral gas chromatography (GC) is a key technique for the separation and analysis of these enantiomers. mdpi.com Direct separation on a chiral stationary phase (CSP) is one approach. mdpi.com

Alternatively, an indirect method involving derivatization with a chiral reagent to form diastereomers can be used. researchgate.net These diastereomers can then be separated on a standard achiral GC column. researchgate.net For example, 2-hydroxy acids can be converted to their O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which allows for their enantiomeric separation on achiral dual-capillary columns. researchgate.net A simple and rapid procedure for the analysis of alpha-hydroxy acids in various products involves silylation followed by capillary GC analysis. nih.gov

The general workflow for chiral GC analysis of this compound would involve:

Derivatization: Esterification of the carboxylic acid and acylation or silylation of the hydroxyl group. A chiral derivatizing agent would be used for the indirect method.

Separation: The derivatized sample is injected into a GC system equipped with either a chiral or a high-resolution achiral capillary column.

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification.

Mass Spectrometry and Collision Cross Section Analysis

Mass spectrometry (MS) is a highly sensitive technique used for the identification and structural analysis of this compound by determining its mass-to-charge ratio (m/z) and fragmentation pattern.

When analyzed by MS, the molecule will undergo ionization, and the resulting molecular ion will fragment in a characteristic manner. The fragmentation pattern of carboxylic acids typically involves the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org For ketones, alpha-cleavage is a primary fragmentation pathway. miamioh.edu Therefore, the mass spectrum of this compound is expected to show fragments corresponding to the loss of H₂O, COOH, and cleavage adjacent to the carbonyl group.

Collision Cross Section (CCS) Analysis

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of the ions, which is expressed as the collision cross section (CCS). nih.govacs.org The CCS is a physicochemical property that can aid in the identification of compounds, especially in complex mixtures where isomers are present. acs.org Predicted CCS values for the (2S)-enantiomer of this compound have been calculated and are available in public databases.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 147.06518 | 128.4 |

| [M+Na]⁺ | 169.04712 | 135.3 |

| [M-H]⁻ | 145.05062 | 126.3 |

Data sourced from PubChem CID 440875. nih.gov

These CCS values, in conjunction with accurate mass measurements, can significantly increase the confidence in the identification of this compound in metabolomics and other complex sample analyses. researchgate.net

Advanced Detection Methods (e.g., Dynamic Nuclear Polarization in NMR)

The inherent low sensitivity of NMR can be a limiting factor in the analysis of low-concentration metabolites. nih.gov Dynamic Nuclear Polarization (DNP) is an advanced technique that can dramatically enhance the signal intensity in NMR experiments, often by several orders of magnitude. youtube.comresearchgate.net

Principles of DNP-NMR

DNP works by transferring the high polarization of electron spins from a stable radical polarizing agent to the nuclear spins of the analyte. youtube.comnih.gov The sample is typically cooled to cryogenic temperatures in the presence of the radical and irradiated with microwaves, which induces this polarization transfer. copernicus.org The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for analysis in the liquid state. copernicus.org

Application to this compound

The application of DNP-NMR to the study of this compound would offer significant advantages:

Increased Sensitivity: DNP can enable the detection and quantification of this compound at concentrations that would be undetectable by conventional NMR. researchgate.net

¹³C NMR at Natural Abundance: The significant signal enhancement allows for the acquisition of ¹³C NMR spectra on unenriched samples in a reasonable timeframe, providing detailed structural information. copernicus.org

Metabolic Flux Analysis: By using ¹³C-labeled precursors, DNP-NMR can be used to trace the metabolic fate of this compound in real-time within biological systems. nih.gov

This technique is particularly promising for metabolomics research, where it can aid in the identification of novel metabolites and the elucidation of metabolic pathways. nih.gov

Research Applications and Derivative Studies of 2 Ethyl 2 Hydroxy 3 Oxobutanoic Acid

Applications as a Chemical Building Block in Organic Synthesis

The molecular architecture of 2-ethyl-2-hydroxy-3-oxobutanoic acid, which contains a carboxylic acid, a ketone, and a tertiary alcohol functional group, makes it a theoretically valuable chiral building block for synthetic chemists. The presence of these groups in a single, relatively small molecule offers multiple handles for chemical modification and elaboration.

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Chemical Formula | Potential Synthetic Reactions |

|---|---|---|

| Carboxylic Acid | -COOH | Esterification, Amide formation, Reduction to alcohol, Decarboxylation |

| Ketone | >C=O | Reduction to alcohol, Nucleophilic addition, Aldol (B89426) condensation, Wittig reaction |

As a multifunctional chiral molecule, this compound serves as a precursor in the biosynthesis of more complex structures. While its use as an isolated starting material in large-scale organic synthesis is not extensively documented, its isomeric cousin, α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid), and other related α-hydroxy keto-acids have been synthesized in optically pure forms for biological studies. rsc.orgrsc.org The synthesis of the optically pure (2R)- and (2S)-isomers of this compound has been achieved, demonstrating its accessibility for potential use in stereoselective synthesis. rsc.orgrsc.org The ability to build molecules with defined stereochemistry is fundamental in the creation of complex natural products and pharmaceuticals.

The most prominent role of this compound is as a direct precursor in the biosynthesis of the essential amino acid L-isoleucine. wikipedia.orgnih.gov In this context, it is an inherently bioactive compound, being a necessary intermediate for the production of a proteinogenic amino acid in plants and microorganisms. wikipedia.org The enzymatic pathway that produces and consumes this molecule is a prime target for various bioactive agents. nih.gov The synthesis of optically pure stereoisomers of the compound has been crucial for confirming that only the (2S)-isomer acts as a substrate for the subsequent enzyme in the isoleucine pathway, highlighting the stereo-specificity required for biological activity. rsc.orgrsc.org

Role in Metabolic Pathway Investigations

The compound is a critical intermediate in the biosynthetic pathway of branched-chain amino acids, specifically isoleucine. wikipedia.orgnih.gov Its transient existence within this pathway makes it an important subject of study for understanding biochemical transformations and enzyme kinetics.

This compound, also known by its biological name (S)-α-aceto-α-hydroxybutyrate, is central to elucidating the mechanism of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govnih.govhep.com.cn This thiamine (B1217682) pyrophosphate (ThDP)-dependent enzyme catalyzes the condensation of a molecule of pyruvate (B1213749) with a molecule of 2-oxobutanoate (B1229078) to form (S)-2-ethyl-2-hydroxy-3-oxobutanoic acid. wikipedia.orgnih.govhep.com.cn

Development of Enzyme Inhibitors or Modulators Targeting Related Pathways

The biosynthetic pathway in which this compound is an intermediate is absent in animals but essential for plants, fungi, and bacteria. nih.govresearchgate.net This makes the enzyme responsible for its synthesis, acetolactate synthase (ALS), an ideal target for the development of herbicides and antimicrobial agents. nih.govnih.gov

Several major classes of commercial herbicides, including sulfonylureas, imidazolinones, and triazolopyrimidines, function by inhibiting ALS. nih.govhep.com.cnresearchgate.net These inhibitors are not structural analogs of the substrates (pyruvate and 2-oxobutanoate) or the product (this compound). Instead, they bind to a site near the enzyme's active center, physically blocking the channel through which substrates must pass. nih.govhep.com.cnresearchgate.net

A detailed understanding of the natural catalytic process, including the precise structure of the intermediate this compound and its interaction with the active site, is crucial for these developments. nih.gov Knowledge of the natural substrate and intermediate binding allows for the rational design and optimization of inhibitors that can effectively block the enzyme, leading to the development of potent and selective herbicides. nih.govresearchgate.net

Theoretical and Computational Investigations of 2 Ethyl 2 Hydroxy 3 Oxobutanoic Acid

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental electronic and structural properties of molecules like 2-ethyl-2-hydroxy-3-oxobutanoic acid. While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such analyses allow for a theoretical exploration of its characteristics.

These computational methods can determine the most stable three-dimensional arrangement of the molecule's atoms, known as its global minimum conformation, by mapping its potential energy surface. For derivatives of butanoic acid, geometry optimizations are a standard computational procedure. Such studies would typically reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, which are foundational to understanding the molecule's physical and chemical behavior.

Furthermore, quantum chemical calculations can elucidate the electronic properties that govern the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net

Another valuable output from these studies is the molecular electrostatic potential (MEP) map. The MEP illustrates the distribution of charge across the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. ymdb.ca For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and keto groups, indicating their nucleophilic character.

While detailed computational data for this specific molecule is sparse, the methodologies are well-established. For instance, theoretical studies on similar organic molecules often involve calculations at levels of theory such as B3LYP/6-311++G(d,p) to obtain reliable predictions of their structural and electronic properties in both gas and solvent phases. nih.gov

Table 1: Theoretical Molecular Properties of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C6H10O4 | mit.edu |

| InChI Key | VUQLHQFKACOHNZ-LURJTMIESA-N | mit.edu |

| Average Mass | 146.1412 g/mol | mit.edu |

| Monoisotopic Mass | 146.057908808 g/mol | mit.edu |

Note: This table presents general properties. Specific quantum chemical calculations would provide more detailed electronic and structural data.

Molecular Modeling and Docking Simulations for Enzyme Interactions

Molecular modeling and docking simulations have been instrumental in understanding how this compound interacts with its primary biological target, the enzyme ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase. ymdb.caresearchgate.net This enzyme is a crucial component in the biosynthetic pathway of branched-chain amino acids and is found in plants and microorganisms but not in animals, making it an attractive target for herbicides and fungicides. researchgate.net

Research has demonstrated that KARI exhibits a high degree of stereoselectivity. Specifically, only the (2S)-isomer of this compound, also referred to as (S)-2-aceto-2-hydroxybutanoate, serves as a substrate for the KARI enzyme from Salmonella typhimurium. The (2R)-enantiomer is not processed by the enzyme, underscoring the precise geometric fit required within the enzyme's active site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to the active site of a protein. These simulations help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. In the context of KARI, docking studies can reveal how the substrate binds in a manner that facilitates the subsequent chemical reaction. A doctoral thesis has reported the use of molecular docking to study the interaction of (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid with KARI, aiming to identify potential mutations that could alter the enzyme's promiscuity. nih.gov

The crystal structure of KARI has been solved, often in complex with its cofactor (NADPH) and inhibitors. rsc.org These structures provide a detailed three-dimensional map of the active site, which is essential for performing accurate docking simulations. The active site of KARI contains a hydrophobic pocket and a polar region, and the binding of the substrate is mediated by interactions with amino acid residues and essential magnesium ions. rsc.org

Table 2: Key Enzymes and Substrates in Relevant Biosynthetic Pathways

| Enzyme | EC Number | Substrate(s) | Product(s) | Pathway | Source |

| Acetolactate Synthase (ALS) | 2.2.1.6 | Pyruvate (B1213749), 2-Oxobutanoate (B1229078) | (S)-2-Aceto-2-hydroxybutanoate | Isoleucine Biosynthesis | |

| Ketol-acid Reductoisomerase (KARI) | 1.1.1.86 | (S)-2-Aceto-2-hydroxybutanoate, NADPH | (2R,3R)-2,3-dihydroxy-3-methylpentanoate, NADP+ | Isoleucine Biosynthesis |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions, including those catalyzed by enzymes. The reaction of this compound within the active site of ketol-acid reductoisomerase (KARI) is a two-step process involving an isomerization followed by a reduction. researchgate.net

While specific computational studies detailing the transition states and energy profiles for the reaction of this compound are not widely published, the general mechanism of α-hydroxy-β-keto acid rearrangements has been a subject of interest. Such rearrangements can be influenced by the enzymatic environment, which stabilizes transition states and guides the reaction along a specific stereochemical path.

Computational studies on related enzyme systems, such as other thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, have demonstrated the utility of these methods in understanding reaction regioselectivity and stereoselectivity. These studies often employ quantum mechanics/molecular mechanics (QM/MM) methods, where the reacting species are treated with a high level of quantum theory, and the surrounding protein environment is modeled using classical molecular mechanics. This approach allows for a detailed investigation of the electronic changes during the reaction while accounting for the influence of the enzyme's structure.

For the KARI-catalyzed reaction, computational elucidation would involve mapping the potential energy surface for the alkyl migration and the subsequent hydride transfer from NADPH. This would allow for the identification of transition state structures and the calculation of activation energy barriers for each step, providing a quantitative understanding of the reaction kinetics. Such studies could also clarify the precise roles of the two magnesium ions and the surrounding amino acid residues in catalysis. rsc.org

Future Research Directions for 2 Ethyl 2 Hydroxy 3 Oxobutanoic Acid

Elucidation of Undiscovered Metabolic Pathways or Novel Enzymatic Transformations

The primary known metabolic role of (S)-2-ethyl-2-hydroxy-3-oxobutanoic acid, also known as (S)-2-aceto-2-hydroxybutanoate, is as a key intermediate in the biosynthetic pathway of isoleucine. In this pathway, the enzyme acetolactate synthase (ALS), also called acetohydroxy acid synthase (AHAS), catalyzes the condensation of pyruvate (B1213749) and 2-oxobutanoate (B1229078) to form the compound. Subsequently, it is acted upon by ketol-acid reductoisomerase (KARI). However, the full metabolic potential of this molecule may not be fully understood, presenting several avenues for future research.

A primary direction for investigation is the potential for alternative metabolic fates of 2-ethyl-2-hydroxy-3-oxobutanoic acid, particularly in organisms or cellular conditions where the canonical isoleucine pathway is altered. Research could explore whether this compound can be shunted into other metabolic routes. For instance, the metabolism of other branched-chain acids, such as 2-ethylhexanoic acid, involves a β-oxidation pathway. nih.govresearchgate.net Future studies could investigate whether a similar catabolic pathway exists for precursors of this compound, which could be relevant in specific microbial or mammalian metabolic contexts.

Furthermore, the vast enzymatic capabilities of the microbial world offer a rich source for discovering novel transformations. High-throughput screening of microbial libraries could identify new enzymes that can act on this compound, potentially leading to the synthesis of novel, high-value chemicals. These transformations might include unique redox reactions, decarboxylations, or isomerizations not yet characterized.

| Enzyme Class | Known/Potential Role | Research Objective |

| Acetolactate Synthase (ALS) | Catalyzes the formation from pyruvate and 2-oxobutanoate. | Investigate substrate promiscuity and regulation to control flux. |

| Ketol-Acid Reductoisomerase (KARI) | Catalyzes the isomerization and reduction to a dihydroxy acid precursor of isoleucine. | Explore the stereochemical outcome with different substrate analogs. |

| Decarboxylases | Potential to convert the acid to a simpler ketone. The related compound 3-oxo-2-ethylhexanoic acid is known to decarboxylate. nih.gov | Isolate and characterize enzymes that may catalyze this reaction under physiological conditions. |

| Oxidoreductases | Potential to act on either the hydroxyl or keto group. smolecule.com | Screen for novel oxidoreductases that can produce chiral alcohols or diketones from this substrate. |

| Transferases | Potential to transfer the acetyl group or other functional parts of the molecule. genome.jp | Identify novel transferases that could use this compound as a donor or acceptor substrate. |

Development of Novel Stereoselective Synthetic Methodologies

The presence of a chiral center at the C2 position makes the stereoselective synthesis of this compound a critical area of research, particularly for producing enantiomerically pure forms for biological studies. While enzymatic synthesis via acetolactate synthase provides high stereospecificity for the (S)-enantiomer, future research is focused on developing more versatile and scalable synthetic methods.

A promising frontier is the advancement of asymmetric chemocatalysis. The asymmetric hydrogenation of related β-keto esters using chiral metal complexes, such as Ruthenium-BINAP catalysts, has proven effective for producing chiral β-hydroxy esters. researchgate.net Future work could focus on designing and optimizing similar catalytic systems specifically for the ethyl ester of 2-hydroxy-3-oxobutanoic acid. The use of innovative reactor technologies, such as microfluidic chip reactors, could enhance reaction efficiency, selectivity, and catalyst separation. researchgate.net

Another area involves the engineering of existing enzymes or the discovery of new ones. While yeast-based reductions of β-keto esters are known, they can produce variable enantiomeric excesses. orgsyn.org Directed evolution and protein engineering could be applied to reductases to improve their stereoselectivity and substrate specificity for producing either the (R) or (S) enantiomer of the corresponding reduced alcohol.

| Methodology | Principle | Key Research Directions | Potential Advantages |

| Asymmetric Chemocatalysis | Use of chiral metal catalysts (e.g., Ru-BINAP) to hydrogenate a precursor ketone. researchgate.net | Development of new ligands and catalysts; optimization in continuous flow or microreactor systems. researchgate.net | High throughput, scalability, access to both enantiomers by selecting the catalyst chirality. |

| Biocatalysis (Engineered Enzymes) | Whole-cell or isolated enzyme-mediated reduction or condensation. orgsyn.org | Directed evolution of reductases for higher enantiomeric excess (>99%); engineering acetolactate synthase for broader substrate scope. | High stereoselectivity, mild reaction conditions, environmentally benign. |

| Organocatalysis | Use of small chiral organic molecules to catalyze the formation of the chiral center. | Design of novel chiral organocatalysts for aldol-type reactions leading to the target structure. | Metal-free synthesis, often lower toxicity, and robust reaction conditions. |

Advanced Analytical Techniques for in situ or in vivo Detection

Detecting and quantifying this compound, especially within a complex biological matrix, requires sensitive and specific analytical methods. Standard techniques often rely on gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which typically require sample extraction and derivatization. nih.govcdc.gov Future research must focus on more advanced techniques that enable analysis with minimal sample preparation, or even directly in situ or in vivo.

One of the most promising advanced methods is ion mobility-mass spectrometry (IM-MS). This technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution (collision cross-section, CCS). This is particularly valuable for distinguishing between isomers, including stereoisomers, which is critical for this molecule. Predicted CCS values for various adducts of this compound are available, providing a theoretical basis for method development. uni.lu

For true in vivo analysis, the development of specific biosensors represents a significant but challenging goal. This could involve engineering a protein, such as a transcription factor or enzyme that naturally binds the molecule, and coupling its binding event to a readable output like fluorescence or an electrochemical signal. Furthermore, the use of isotopically labeled versions of the compound (e.g., using ¹³C or ²H) is a powerful tool for metabolic flux analysis, allowing researchers to trace the molecule's path through metabolic networks in living cells using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS). medchemexpress.comsigmaaldrich.comisotope.comresearchgate.net

| Technique | Principle of Detection | Future Application for Target Compound |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions in the gas phase based on their collision cross-section (CCS) and m/z. uni.lu | Separation of (R) and (S) enantiomers; distinguishing from other structural isomers in complex biological samples. |

| High-Resolution Mass Spectrometry (e.g., Orbitrap) | Extremely accurate mass measurements, enabling confident identification based on elemental formula. researchgate.net | Precise identification and quantification in metabolomics studies without derivatization. |

| Metabolic Flux Analysis (MFA) with Isotope Tracers | Tracking the flow of stable isotopes (e.g., ¹³C) from a labeled precursor through metabolic pathways. medchemexpress.com | Quantifying the production and consumption rates of this compound in vivo. |

| Genetically Encoded Biosensors | An engineered protein that produces a signal (e.g., fluorescence) upon binding to the target molecule. | Real-time, in situ monitoring of concentration changes within living cells or organelles. |

Exploration of Specific Derivative Applications in Chemical Biology Research

The reactive nature and central metabolic position of this compound make its derivatives attractive tools for chemical biology. Future research can focus on designing and synthesizing derivatives that act as molecular probes to interrogate biological systems.

Isotopically labeled derivatives are already established for use in metabolic studies and biomolecular NMR. medchemexpress.comsigmaaldrich.comisotope.com A key future direction is the development of derivatives for activity-based protein profiling (ABPP). This would involve creating a derivative of this compound that contains both a reactive group (to covalently bind to an enzyme's active site) and a reporter tag (like a fluorophore or biotin). Such a probe could be used to identify and characterize novel enzymes that bind this chemical scaffold, potentially uncovering new metabolic pathways or regulatory interactions.

Another avenue is the synthesis of non-metabolizable analogs to act as specific enzyme inhibitors. By modifying the structure, for example by replacing the hydroxyl group or altering the keto-functionality, it may be possible to create a molecule that binds tightly to an enzyme like acetolactate synthase or KARI without being turned over. These inhibitors would be invaluable tools for studying the function of the isoleucine biosynthesis pathway and for applications where its modulation is desired.

Finally, the incorporation of "clickable" chemical handles, such as terminal alkynes or azides, into derivatives of the molecule would enable its use in bio-orthogonal chemistry. Cells could be fed these modified building blocks, which would be incorporated into downstream metabolites or even proteins. Researchers could then use click chemistry to attach probes for visualization or affinity purification, allowing for the identification of the full range of biomolecules that are derived from this central precursor.

| Derivative Type | Proposed Application | Research Goal | Example Modification |

| Activity-Based Probe | Activity-Based Protein Profiling (ABPP) | To identify and isolate novel enzymes that bind the compound. | Covalent warhead (e.g., fluorophosphonate) + reporter tag (e.g., biotin). |

| Enzyme Inhibitor | Pathway modulation/Target validation | To specifically block isoleucine biosynthesis for functional studies. | Replacement of the hydroxyl group with fluorine or conversion of the keto group to a stable oxime. chemicalbook.com |

| Isotopically Labeled Analog | Metabolic Flux Analysis / NMR | To trace metabolic fate and quantify pathway activity in vivo. medchemexpress.comisotope.com | Incorporation of ¹³C, ²H, or ¹⁵N at specific positions. |

| Bio-orthogonal Reporter | Metabolic Labeling | To visualize or pull-down downstream products derived from the compound. | Addition of a terminal alkyne or azide (B81097) group for "click" chemistry. |

常见问题

Basic Research Questions

Q. What is the role of 2-ethyl-2-hydroxy-3-oxobutanoic acid in the valine-isoleucine biosynthesis pathway, and how can its stereoisomers be synthesized for enzymatic studies?

- Methodological Answer : The compound is a substrate for reductoisomerase in the valine-isoleucine pathway. To synthesize optically pure stereoisomers, use stereoselective enzymatic catalysis or chiral auxiliaries. For example, (2R)- and (2S)-α-acetohydroxybutyric acid (synonymous with the target compound) can be synthesized via asymmetric hydrogenation or enzymatic resolution . Purification via recrystallization or chiral chromatography ensures enantiomeric purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to confirm functional groups (hydroxy, oxo, and ethyl moieties) and IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) stretches. For crystallographic validation, employ single-crystal X-ray diffraction using programs like SHELXL for refinement and ORTEP-III for visualization .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Use HPLC with a chiral stationary phase to separate enantiomers. Confirm purity via melting point analysis and mass spectrometry (ESI-MS or GC-MS). Cross-validate results with elemental analysis (C, H, O percentages) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches of this compound be resolved?

- Methodological Answer : Discrepancies often arise from residual solvents or stereochemical impurities. Perform deuterated solvent exchange (e.g., D₂O) to identify exchangeable protons. Use DEPT-135 NMR to distinguish CH, CH₂, and CH₃ groups. If stereoisomers are suspected, reanalyze using chiral derivatizing agents (e.g., Mosher’s acid) or compare with X-ray crystallography data .

Q. What strategies optimize the yield of this compound in stereoselective synthesis?

- Methodological Answer : Optimize reaction conditions (temperature, pH, catalyst loading) for enzymatic pathways (e.g., using reductoisomerase). For chemical synthesis, employ organocatalysts like proline derivatives to enhance enantiomeric excess. Monitor reaction progress via TLC or in-situ FTIR and quench reactions at peak yield .

Q. How do computational models aid in understanding the enzyme-substrate interactions of this compound with reductoisomerase?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to predict binding conformations. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability. Compare computational results with kinetic assays (e.g., measuring and ) to correlate binding affinity with enzymatic activity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in different microbial systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。